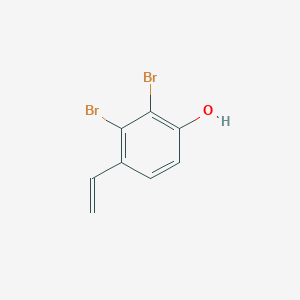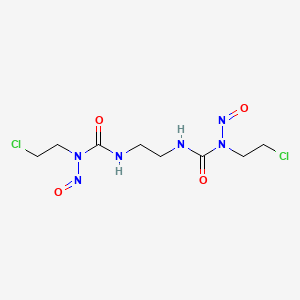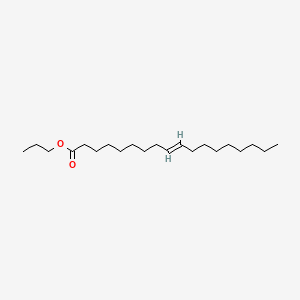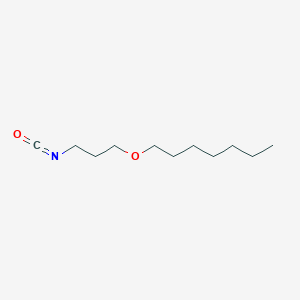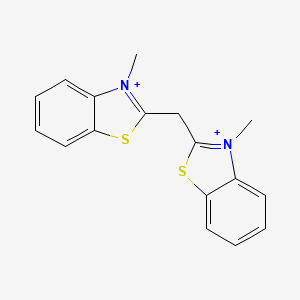
2,2'-Methylenebis(3-methyl-1,3-benzothiazol-3-ium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) is a compound that belongs to the benzothiazolium family. This compound is characterized by the presence of two benzothiazolium rings connected by a methylene bridge. Benzothiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) typically involves the condensation of 3-methylbenzothiazolium salts with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methylene bridge between the two benzothiazolium rings. The reaction can be represented as follows:
2C8H8NS++CH2O→C17H16N2S22++H2O
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium rings to benzothiazoles.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting nucleic acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids, proteins, and enzymes, affecting their function. The compound’s cationic nature allows it to interact with negatively charged biomolecules, leading to changes in their structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1,3-benzothiazol-3-ium iodide
- 3-Methyl-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butyl-1,3-benzothiazol-3-ium diiodide
- 2-Hydrazino-3-methyl-1,3-benzothiazol-3-ium chloride
Uniqueness
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) is unique due to its methylene-bridged structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity compared to other benzothiazolium compounds. Additionally, its ability to form various derivatives through substitution reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
57752-33-7 |
|---|---|
Formule moléculaire |
C17H16N2S2+2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
3-methyl-2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methyl]-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C17H16N2S2/c1-18-12-7-3-5-9-14(12)20-16(18)11-17-19(2)13-8-4-6-10-15(13)21-17/h3-10H,11H2,1-2H3/q+2 |
Clé InChI |
QAQUOGPUAIXPHH-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(SC2=CC=CC=C21)CC3=[N+](C4=CC=CC=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)

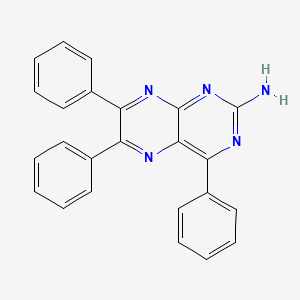
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)

![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
